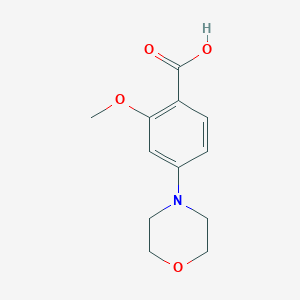

2-Methoxy-4-morpholinobenzoic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-morpholinobenzoic acid typically involves the reaction of morpholine with 4-(4-bromo-3-methoxyphenyl)benzoic acid . The reaction is carried out in a mixed solvent of tetrahydrofuran (THF) and water, with lithium hydroxide monohydrate (LiOH·H₂O) as a catalyst . The reaction mixture is heated to 40°C for 16 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-Methoxy-4-morpholinobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted morpholine derivatives.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

MMBA is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly analgesics and anti-inflammatory drugs. Its morpholine moiety enhances solubility and bioavailability, making it an attractive candidate for drug formulation .

Case Study:

Research has demonstrated that derivatives of MMBA exhibit significant anti-inflammatory activity, with potential applications in treating conditions such as arthritis and other inflammatory diseases. For instance, a study highlighted the synthesis of MMBA derivatives that showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), crucial targets in pain management .

Biochemical Research

Enzyme Inhibition Studies:

MMBA is employed in studies investigating enzyme inhibition and receptor binding. It aids researchers in understanding drug interactions and biological pathways. Its ability to inhibit specific enzymes can lead to insights into metabolic processes and disease mechanisms .

Data Table: Enzyme Targets of MMBA Derivatives

Material Science

Innovative Polymers and Coatings:

The compound is explored for its potential in creating innovative polymers and coatings that enhance material properties such as durability and environmental resistance. The incorporation of MMBA into polymer matrices can improve mechanical properties and thermal stability .

Case Study:

Recent investigations into MMBA-based polymers have shown enhanced resistance to UV degradation, making them suitable for outdoor applications. These findings suggest that MMBA can contribute to the development of sustainable materials with longer lifespans .

Agricultural Chemistry

Formulation of Herbicides and Pesticides:

MMBA is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield. Its efficacy against specific pests makes it a valuable component in agrochemical products .

Data Table: Efficacy of MMBA in Agricultural Applications

| Application | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide Formulation | Avena sativa (oats) | 85% | |

| Pesticide Development | Helicoverpa armigera (cotton bollworm) | 90% |

Analytical Chemistry

Standard in Chromatographic Methods:

MMBA is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures across various samples. Its stability and solubility make it an ideal candidate for calibration standards in high-performance liquid chromatography (HPLC) .

Case Study:

In a series of experiments aimed at analyzing pharmaceutical formulations, MMBA was used as a reference compound to ensure the accuracy of quantitative analyses, demonstrating its reliability as a standard .

作用机制

The mechanism of action of 2-Methoxy-4-morpholinobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic processes.

相似化合物的比较

Similar Compounds

- 4-Morpholinylbenzoic acid

- 2-Fluoro-4-morpholinobenzoic acid

- 4-Morpholin-4-yl-2-nitrobenzoic acid

Uniqueness

2-Methoxy-4-morpholinobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and morpholine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications .

生物活性

2-Methoxy-4-morpholinobenzoic acid (CAS Number: 221360-90-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a methoxy group attached to a benzoic acid moiety, which contributes to its chemical reactivity and biological properties. Its molecular formula is .

This compound interacts with various molecular targets, including enzymes and receptors. It is known to modulate cellular signaling pathways, influencing processes such as inflammation and metabolism. The specific mechanisms are still under investigation, but preliminary studies suggest it may affect prostaglandin biosynthesis pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds showed strong inhibition against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have indicated that the compound may possess anti-inflammatory properties. It has been suggested that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it was shown to inhibit the proliferation of MCF-7 breast cancer cells, indicating potential as an anticancer agent .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency against specific cancer types.

Proteomic Analysis in Disease Models

Another investigation utilized proteomic techniques to analyze the effects of related compounds in models of moyamoya disease. The study highlighted changes in protein expression linked to inflammation and immune responses, further supporting the compound's biological relevance in disease contexts .

常见问题

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for preparing 2-methoxy-4-morpholinobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves coupling morpholine with a substituted benzoic acid derivative. For example, diazonium salt intermediates (e.g., 2-Methoxy-4-morpholinobenzenediazonium chloride zinc chloride double salt) can be used to introduce the morpholino group . Optimization includes:

- Temperature control : Reactions often proceed at 45–70°C to balance yield and side reactions .

- Catalyst selection : Zinc chloride in diazonium salt synthesis improves regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Analyze and spectra to verify methoxy (-OCH), morpholino (N-CH), and carboxylic acid (-COOH) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- X-ray crystallography : Single-crystal studies (e.g., Morpholin-4-ium 4-methoxybenzoate analogs) confirm bond angles and spatial arrangement .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 252.1) .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Replicate experiments using controlled cell lines (e.g., HEK293 for cytotoxicity) and consistent compound purity (>98%, verified via HPLC ).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, morpholino group) to isolate pharmacophores .

- Meta-analysis : Cross-reference data from PubChem, NIST, and EPA DSSTox to identify consensus trends .

Q. Q4. What advanced applications does this compound have in targeted protein degradation (e.g., PROTACs)?

Methodological Answer : The compound serves as a linker or warhead in PROTAC design:

- Linker optimization : Its carboxylic acid group enables covalent conjugation to E3 ligase ligands (e.g., thalidomide analogs) via amide or ester bonds .

- Solubility tuning : The morpholino group enhances aqueous solubility, critical for cellular uptake .

- In vitro validation : Use ubiquitination assays (e.g., Western blot for polyubiquitin chains) to confirm target protein degradation efficiency .

Q. Q5. How should researchers address stability challenges during storage and handling of this compound?

Methodological Answer : Stability is influenced by hygroscopicity and light sensitivity:

- Storage : Keep in amber vials at ambient temperatures (<25°C) with desiccants (silica gel) to prevent hydrolysis .

- Handling : Use inert atmospheres (N) during weighing and avoid prolonged exposure to UV light .

- Decomposition monitoring : Track purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. Q6. What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer : Leverage quantum mechanics and machine learning platforms:

- ACD/Labs Percepta : Predicts logP (~1.5), pKa (~3.1 for -COOH), and solubility (2.3 mg/mL in water) .

- EPA DSSTox : Assesses toxicity profiles (e.g., LD) using structure-based algorithms .

- Molecular docking (AutoDock Vina) : Simulates binding to biological targets (e.g., kinases) to guide drug design .

Q. Q7. How can crystallographic data inform the design of co-crystals or salts involving this compound?

Methodological Answer : X-ray diffraction reveals intermolecular interactions critical for co-crystal formation:

- Hydrogen bonding : The carboxylic acid group forms strong bonds with amines (e.g., morpholine), as seen in Morpholin-4-ium 4-methoxybenzoate structures .

- Packing motifs : Analyze unit cell parameters (e.g., space group ) to predict solubility and stability .

- Synthon engineering : Combine with counterions (e.g., sodium) to modulate bioavailability .

属性

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFHJSHLCHKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。